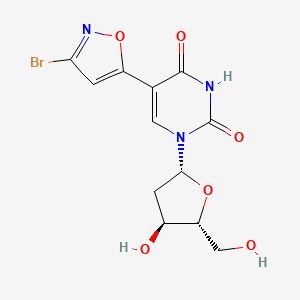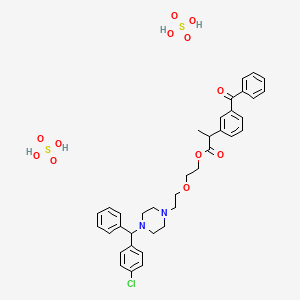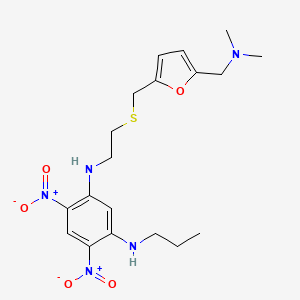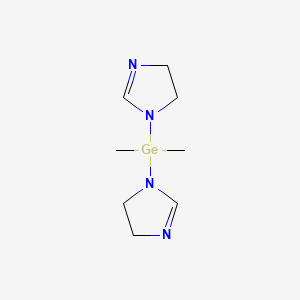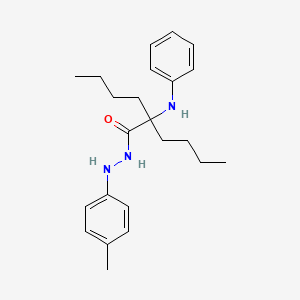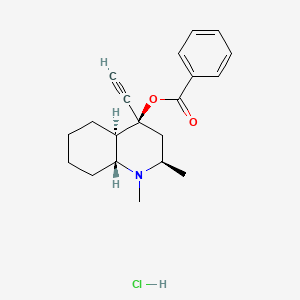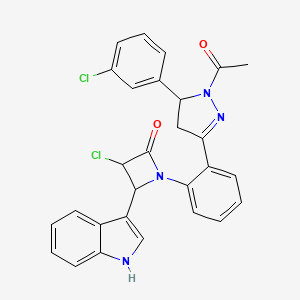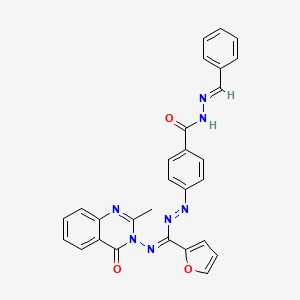
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide typically involves multiple steps:
Formation of the quinazolinone core: This step involves the reaction of anthranilic acid with formamide under high temperature to form 2-methyl-4-oxo-3(4H)-quinazolinone.
Introduction of the furanyl group: The quinazolinone is then reacted with furfural in the presence of a suitable catalyst to introduce the furanyl group.
Azo coupling: The intermediate product undergoes azo coupling with diazonium salts derived from aniline derivatives to form the azo compound.
Hydrazide formation: Finally, the azo compound is reacted with phenylhydrazine to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl and hydrazide groups.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized furanyl or hydrazide groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents.
Quinazolinone derivatives: Compounds with the quinazolinone core but different functional groups.
Azo compounds: Compounds with similar azo linkages but different aromatic groups.
Uniqueness
The uniqueness of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities.
特性
CAS番号 |
127786-20-3 |
|---|---|
分子式 |
C28H21N7O3 |
分子量 |
503.5 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-4-[[(Z)-C-(furan-2-yl)-N-(2-methyl-4-oxoquinazolin-3-yl)carbonimidoyl]diazenyl]benzamide |
InChI |
InChI=1S/C28H21N7O3/c1-19-30-24-11-6-5-10-23(24)28(37)35(19)34-26(25-12-7-17-38-25)32-31-22-15-13-21(14-16-22)27(36)33-29-18-20-8-3-2-4-9-20/h2-18H,1H3,(H,33,36)/b29-18+,32-31?,34-26- |
InChIキー |
QFBQPZULADHTPA-DZDHHQMWSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CO3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5 |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CO3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


